1-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]pyridin-1-ium bromide
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Overview
Description
1-[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ETHYL]PYRIDINIUM BROMIDE is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyridinium bromide moiety linked to an isoindole derivative, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ETHYL]PYRIDINIUM BROMIDE typically involves the reaction of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl bromide with pyridine under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide, with the addition of a base like triethylamine to facilitate the formation of the pyridinium salt .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as crystallization and recrystallization are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ETHYL]PYRIDINIUM BROMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Addition Reactions: The pyridinium ring can undergo addition reactions with electrophiles.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in an aqueous or organic solvent.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used, such as 1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]pyridinium chloride if chloride is the nucleophile.
Oxidation Reactions: Oxidized derivatives of the compound.
Reduction Reactions: Reduced forms of the compound, potentially altering the pyridinium ring.
Scientific Research Applications
1-[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ETHYL]PYRIDINIUM BROMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ETHYL]PYRIDINIUM BROMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)OXY]ETHYL-3-(ETHOXYCARBONYL)PYRIDINIUM BROMIDE
- 2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ETHYLAMINOETHYL-1H-ISOINDOLE-1,3-DIONE
- 2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PROPANOIC ACID
Uniqueness: 1-[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ETHYL]PYRIDINIUM BROMIDE is unique due to its specific combination of a pyridinium bromide moiety with an isoindole derivative. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
CAS No. |
6273-54-7 |
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Molecular Formula |
C15H13BrN2O2 |
Molecular Weight |
333.18 g/mol |
IUPAC Name |
2-(2-pyridin-1-ium-1-ylethyl)isoindole-1,3-dione;bromide |
InChI |
InChI=1S/C15H13N2O2.BrH/c18-14-12-6-2-3-7-13(12)15(19)17(14)11-10-16-8-4-1-5-9-16;/h1-9H,10-11H2;1H/q+1;/p-1 |
InChI Key |
DDVWLJHWPWULGE-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=[N+](C=C1)CCN2C(=O)C3=CC=CC=C3C2=O.[Br-] |
Origin of Product |
United States |
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